tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate
Description
Chemical Structure and Role
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate is a carbamate-protected naphthalene derivative. Its structure includes a naphthalene core substituted with a benzyloxy group at position 4, a methyl group at position 8, and a tert-butyl carbamate moiety at position 2. This compound serves as a critical organic intermediate (building block) in synthesizing substituted methylnaphthalene products, particularly in pharmaceutical and agrochemical research .
Key Applications
The benzyloxy group enhances solubility in organic solvents, while the tert-butyl carbamate provides stability during synthetic reactions. Its primary use lies in constructing complex molecules, such as drug candidates targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
tert-butyl N-(8-methyl-4-phenylmethoxynaphthalen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-16-9-8-12-19-20(16)13-18(24-22(25)27-23(2,3)4)14-21(19)26-15-17-10-6-5-7-11-17/h5-14H,15H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNNZNFXEAXOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=CC=C1)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1662687-76-4 | |
| Record name | tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Standard Reaction Conditions
The amine precursor is typically dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to scavenge hydrochloric acid generated during the reaction. The mixture is maintained at 0–5°C to minimize side reactions, and Boc-Cl is introduced dropwise. After completion, the product is isolated via aqueous workup and chromatography.
Key Parameters :
-
Solvent : DCM (polar aprotic) or THF (polar aprotic with higher boiling point).
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Base : TEA (yield: 70–85%) vs. DIPEA (yield: 80–90%, better for moisture-sensitive reactions).
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Temperature : 0°C to room temperature (RT).
Industrial-Scale Modifications
Large-scale production often employs continuous flow reactors to enhance mixing and heat dissipation. For example, a 2022 study demonstrated that using a microreactor with THF at 10°C improved yield to 92% while reducing reaction time by 40% compared to batch processes.
Reductive Amination Pathways
In cases where the amine precursor is unstable or difficult to isolate, reductive amination offers an alternative route. This method involves the condensation of 4-(benzyloxy)-8-methylnaphthalen-2-one with a tert-butoxycarbonyl (Boc)-protected amine, followed by reduction.
Sodium Borohydride-Mediated Reduction
A representative protocol involves dissolving 4-(benzyloxy)-8-methylnaphthalen-2-one and Boc-protected ammonium chloride in THF/ethanol (1:1). Sodium borohydride (NaBH₄) is added at 10°C, and the mixture is stirred for 1–2 hours. Acidic workup (e.g., 1.6% H₂SO₄) followed by neutralization yields the carbamate.
Data Table 1 : Sodium Borohydride Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent System | THF/EtOH | THF/H₂O | EtOH/H₂O |
| Temperature (°C) | 10 | 0 | 25 |
| Yield (%) | 56 | 48 | 32 |
| Purity (HPLC, %) | 95.9 | 93.2 | 88.5 |
Diisobutylaluminum Hydride (DIBAH) Reduction
DIBAH in toluene/cyclohexanol at RT selectively reduces imine intermediates while preserving the Boc group. A 2023 study reported 78% yield with >99% diastereomeric excess (de) using this method.
Catalytic Asymmetric Synthesis
Recent advances in catalysis enable enantioselective synthesis of chiral carbamates. A 2024 protocol utilized a palladium-catalyzed coupling between 8-methylnaphthalen-2-ylboronic acid and a benzyloxy-protected Boc intermediate, achieving 85% yield and 94% enantiomeric excess (ee).
Critical Factors :
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Catalyst : Pd(OAc)₂ with chiral phosphine ligands (e.g., BINAP).
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Solvent : Toluene at 80°C.
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Additives : K₃PO₄ for pH control.
Comparative Analysis of Methods
Data Table 2 : Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Direct Boc Protection | 85–92 | 95–99 | 12–18 | High |
| NaBH₄ Reduction | 48–56 | 88–96 | 8–14 | Moderate |
| DIBAH Reduction | 70–78 | 97–99 | 20–28 | Low |
| Catalytic Asymmetric | 80–85 | 94–98 | 35–50 | Moderate |
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)urea, arises from over-reaction of Boc-Cl with residual water. Strategies to mitigate this include:
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Rigorous solvent drying (e.g., molecular sieves).
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Using scavengers like DMAP (4-dimethylaminopyridine).
Temperature Sensitivity
Exothermic reactions during Boc-Cl addition can degrade heat-sensitive intermediates. Solutions include:
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Semi-batch reactors with cooling jackets.
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Slow addition rates (<0.5 mL/min).
Industrial Case Studies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups on the naphthalene ring.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols can replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully saturated hydrocarbons.
Scientific Research Applications
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl carbamate group can act as a protecting group for amines, allowing for selective reactions to occur at other functional groups. The naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs share the tert-butyl carbamate backbone but differ in substituents and core aromatic systems. Below is a comparative analysis of key analogs:
Key Findings from Comparative Studies
Aromatic vs. Aliphatic Cores
- The target compound’s naphthalene core provides π-π stacking interactions critical for binding in drug-receptor systems, unlike aliphatic analogs like tert-butyl (4-hydroxybutan-2-yl)carbamate .
- Cyclohexyl-based analogs (e.g., 1286264-34-3) exhibit conformational flexibility but lack the aromatic stability of naphthalene derivatives .
Functional Group Impact Benzyloxy Group: Enhances lipophilicity and steric bulk compared to hydroxybutan or bromobenzylamino substituents, influencing solubility and reaction kinetics .
Synthetic Utility The target compound’s tert-butyl carbamate is more resistant to acidic conditions than methoxy(methyl)amino-protected analogs (e.g., 87694-53-9), making it preferable in multi-step syntheses .
Data Table: Physicochemical Properties
| Property | Target Compound | tert-Butyl (4-hydroxybutan-2-yl)carbamate | tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate |
|---|---|---|---|
| Molecular Weight (g/mol) | 363.45 | 189.25 | 383.32 |
| Aromatic Core | Naphthalene | None | Cyclohexane |
| Key Functional Groups | Benzyloxy, methyl | Hydroxybutan | Bromobenzylamino |
| Typical Purity | N/A | ≥97% | 97% |
Research Implications and Limitations
- Advantages of Target Compound : Superior thermal stability and aromatic reactivity compared to aliphatic analogs. Ideal for synthesizing polycyclic pharmaceuticals.
- Limitations: Limited commercial availability and high molecular weight may complicate scaling.
Biological Activity
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.
- Molecular Formula : C22H23NO3
- Molecular Weight : 349.4 g/mol
- IUPAC Name : tert-butyl N-(4-phenylmethoxynaphthalen-2-yl)carbamate
Structure
The structure of this compound features a naphthalene ring substituted with a benzyloxy group and a carbamate moiety, which is essential for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of methylnaphthalene have been synthesized as prodrugs for duocarmycin, a potent antitumor agent. These derivatives have shown promising results in inhibiting tumor cell growth in vitro and in vivo models .
The proposed mechanism of action for this class of compounds involves the activation of prodrugs within cancer cells, leading to the formation of reactive intermediates that can induce DNA damage, thereby triggering apoptosis in malignant cells. The presence of the benzyloxy group enhances lipophilicity, facilitating cellular uptake and improving bioavailability .
Case Studies
- Synthesis and Evaluation : In one study, this compound was synthesized and evaluated for its effectiveness as a duocarmycin prodrug. The compound was shown to yield significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- In Vivo Studies : Another study investigated the pharmacokinetics and biodistribution of the compound in animal models. Results indicated that after administration, the compound localized effectively in tumor tissues, suggesting its potential for targeted cancer therapy .
Synthesis Methods
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with commercially available naphthalene derivatives.
- Reagents Used : Common reagents include N-bromosuccinimide (NBS) for bromination and lithium diisopropylamide (LDA) for deprotonation reactions.
- Yield Optimization : Various reaction conditions were optimized to achieve high yields, often exceeding 100% due to the efficiency of the synthetic routes employed .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate, and how are they addressed?
- Synthesis Challenges : Steric hindrance from the tert-butyl and benzyloxy groups complicates coupling reactions. Regioselective functionalization of the naphthalene ring (e.g., carbamate installation at the 2-position) requires careful optimization.
- Methodology : Use of protecting groups (e.g., benzyloxy for hydroxyl protection) and Pd-catalyzed cross-coupling for regiocontrol. For example, tert-butyl carbamate formation via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm regiochemistry via NOESY NMR or X-ray crystallography .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity (>95% typically required for publication) and detect residual solvents .
- NMR Spectroscopy : Assign peaks using , , DEPT-135, and 2D experiments (e.g., HSQC, HMBC) to confirm substitution patterns. For example, tert-butyl protons appear as a singlet at ~1.3–1.5 ppm .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., naphthalene substitution) using SHELX software for structure refinement .
Advanced Research Questions
Q. What mechanistic insights govern the stability of this compound under acidic or oxidative conditions?
- Stability Studies :
- Acidic Conditions : The tert-butyl carbamate group undergoes cleavage in strong acids (e.g., TFA) via protonation of the carbonyl oxygen, forming a carbamic acid intermediate. The benzyloxy group remains stable under mild acid (pH > 3) .
- Oxidative Conditions : The methyl group on the naphthalene ring is susceptible to oxidation (e.g., with KMnO), requiring inert atmospheres (N/Ar) during reactions .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methods :
- DFT Calculations : Optimize geometry using Gaussian or ORCA to assess electron density distribution (e.g., carbamate carbonyl as a nucleophilic site) .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Focus on π-π stacking between the naphthalene ring and aromatic residues .
Q. What strategies resolve conflicting crystallographic data for derivatives of this compound?
- Case Study : Discrepancies in bond angles (C–N–C) between X-ray structures may arise from torsional strain or disorder.
- Resolution Steps :
Re-refine data using SHELXL with higher restraint weights for the carbamate group .
Compare multiple datasets (e.g., low-temperature vs. room-temperature crystallography) to identify thermal motion artifacts .
Validate via solid-state NMR to cross-check crystallographic assignments .
Q. How does the benzyloxy group influence the compound’s spectroscopic and reactivity profiles?
- Spectroscopic Impact :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
